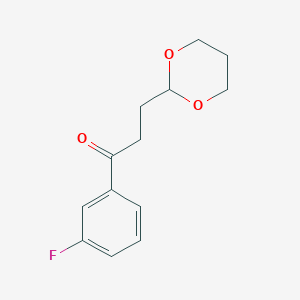

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Übersicht

Beschreibung

3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone: is an organic compound characterized by the presence of a dioxane ring and a fluorinated phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acyl chloride.

Coupling of the Two Fragments: The final step involves coupling the dioxane ring with the fluorinated phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity enables researchers to use it in various organic reactions, including:

- Oxidation : Can produce ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction : Converts carbonyl groups into alcohols using reducing agents such as sodium borohydride.

- Substitution : Can introduce different functional groups through nucleophilic substitution reactions.

These properties make it valuable in synthetic organic chemistry for creating pharmaceuticals and specialty chemicals .

Medicinal Chemistry

In the field of medicinal chemistry, 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone is explored for its potential as a pharmaceutical scaffold. The fluorinated aromatic ring contributes to enhanced pharmacokinetic properties, including:

- Increased metabolic stability

- Improved bioavailability

Research indicates its potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through modulation of cellular signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its dioxane moiety may enhance binding affinity to microbial targets, indicating potential applications in developing new antimicrobial agents .

Material Science

In material science, this compound is utilized in producing specialty polymers and resins. The compound's reactivity allows it to be incorporated into advanced materials, enhancing their durability and thermal resistance .

Anticancer Research

A comparative study evaluated the anticancer effects of derivatives of this compound against breast cancer cell lines. The results indicated significant cytotoxicity associated with the induction of apoptosis via specific signaling pathway modulation. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies .

Antimicrobial Studies

Research on antimicrobial activity showed that derivatives similar to this compound exhibited significant activity against several bacterial strains. This suggests that the compound could be further explored for its potential use in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated phenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1,3-Dioxan-2-YL)-3’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.

3-(1,3-Dioxan-2-YL)-3’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1,3-Dioxan-2-YL)-3’-fluoropropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs

Biologische Aktivität

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated propanone moiety and a dioxane ring, which may contribute to its unique pharmacological properties. The molecular formula is C13H15O3F, with a molecular weight of approximately 240.25 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, analogs have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives demonstrated IC50 values in the low nanomolar range against tumor cells, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | JeKo-1 (MCL) | 100 |

| Compound B | A549 (Lung Cancer) | >500 |

| Compound C | MCF-7 (Breast Cancer) | 225 |

The mechanism by which these compounds exert their effects often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. For example, some studies have shown that these compounds can induce cell cycle arrest at both G1 and G2/M phases, leading to increased apoptosis in treated cells .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the biological activity of this compound was assessed against various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in lymphoid malignancies. The study also highlighted the compound's ability to disrupt mitochondrial function, which is critical for inducing apoptosis .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the dioxane ring significantly influenced the biological activity of related compounds. Substituents at specific positions on the dioxane ring enhanced the potency against cancer cell lines while reducing toxicity towards normal cells .

Table 2: Structure-Activity Relationship Findings

| Substituent Position | Change Made | Effect on Activity |

|---|---|---|

| 1 | Fluorine addition | Increased potency |

| 2 | Methyl substitution | Decreased cytotoxicity |

| 3 | Hydroxyl group | Enhanced selectivity |

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDWASFVSWYNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645926 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-00-0 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.